molecular formula C25H30N2O4S B2983078 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 1251549-29-7

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2983078
CAS No.: 1251549-29-7
M. Wt: 454.59
InChI Key: LPDQVMMYYSTMKJ-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the sulfonyl group, dimethoxy groups, and a piperidine ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution using methoxy reagents.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.

    Piperidine Substitution: The final step involves the substitution of the quinoline with 3-methylpiperidine, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings and the piperidine nitrogen can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are typical reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery, particularly for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoline core and the sulfonyl group.

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The sulfonyl group could form strong interactions with amino acid residues, while the quinoline core might intercalate with DNA or inhibit topoisomerases.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    Sulfonylureas: Compounds with a sulfonyl group used in diabetes treatment.

Uniqueness

What sets 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline apart is the combination of the sulfonyl group with the quinoline core and the piperidine ring. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-16-7-6-10-27(15-16)25-20-12-22(30-4)23(31-5)13-21(20)26-14-24(25)32(28,29)19-9-8-17(2)18(3)11-19/h8-9,11-14,16H,6-7,10,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDQVMMYYSTMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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